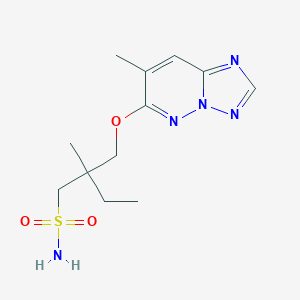
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is known for its unique chemical structure and properties, which make it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. It has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine are complex and depend on the specific context of its use. In general, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to affect various physiological processes, including blood pressure regulation, kidney function, and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine for lab experiments is its unique chemical structure, which makes it an attractive target for researchers. It also has a wide range of potential applications, which makes it a versatile tool for various types of research. However, one limitation of this compound is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, which could provide insights into its potential therapeutic applications.
2. Development of more efficient and cost-effective methods for synthesizing this compound, which could increase its availability for research.
3. Investigation of the potential applications of this compound in the field of materials science, such as for the development of new types of sensors or catalysts.
4. Studies on the potential toxic effects of this compound, which could help to determine its safety for use in various applications.
5. Investigation of the potential applications of this compound in the field of agriculture, such as for the development of new types of pesticides or herbicides.
In conclusion, 6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a chemical compound with a unique chemical structure and properties that make it an attractive target for scientific research. It has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, it has been studied for its interactions with various enzymes and proteins, which could provide insights into its mechanism of action.
Eigenschaften
CAS-Nummer |
152537-71-8 |
|---|---|
Produktname |
6-(2-Ethyl-2-methyl-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine |
Molekularformel |
C12H19N5O3S |
Molekulargewicht |
313.38 g/mol |
IUPAC-Name |
2-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-4-12(3,7-21(13,18)19)6-20-11-9(2)5-10-14-8-15-17(10)16-11/h5,8H,4,6-7H2,1-3H3,(H2,13,18,19) |
InChI-Schlüssel |
IJFQVZAPJZHQTN-UHFFFAOYSA-N |
SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
Kanonische SMILES |
CCC(C)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |
Synonyme |
1-Butanesulfonamide, 2-methyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyrid azin-6-yl)oxy)methyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



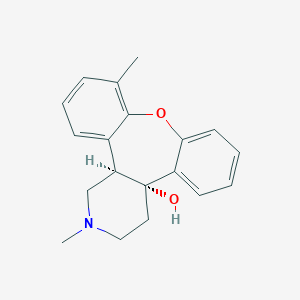
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

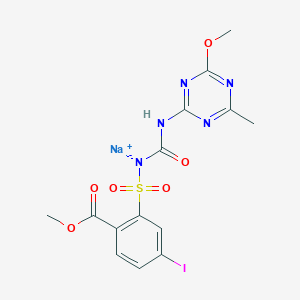

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
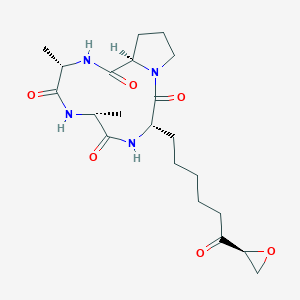

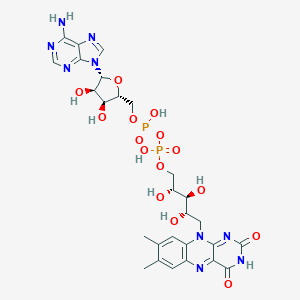
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)